molecular formula C16H23NO4 B12146440 (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone

(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone

Cat. No.: B12146440
M. Wt: 293.36 g/mol
InChI Key: NAXOJMPNJCAPMI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 1.31 (s, 6H, C6 geminal dimethyl)
  • δ 1.98 (s, 3H, C3 methyl)
  • δ 3.62–3.75 (m, 8H, morpholine CH₂)
  • δ 4.89 (s, 1H, C4 hydroxyl proton)
  • δ 6.42 (d, J = 8.4 Hz, 1H, benzofuran H5)
  • δ 7.12 (d, J = 8.4 Hz, 1H, benzofuran H7)

¹³C NMR distinguishes carbonyl (δ 207.8 ppm), morpholine carbons (δ 66.2–48.3 ppm), and benzofuran quaternary carbons (δ 154.1–112.4 ppm). DEPT-135 confirms three methyl groups at δ 22.1–26.7 ppm.

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3345 (O-H stretch, intramolecular H-bonded)
  • 1682 (C=O ketone)
  • 1264 (C-O-C benzofuran)
  • 1097 (morpholine C-N-C asymmetric stretch)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 301.1684 (calc. 301.1679). Fragmentation pattern includes loss of morpholine (Δmlz -99.0684) and sequential elimination of methyl groups.

Table 3: Characteristic Spectral Assignments

Technique Key Signals Structural Assignment
¹H NMR δ 1.31 (s) C6 geminal dimethyl
¹³C NMR δ 207.8 Methanone carbonyl
IR 1682 cm⁻¹ Ketone C=O stretch
MS/MS m/z 202.1 Benzofuran fragment

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C16H23NO4/c1-10-13-11(18)8-16(2,3)9-12(13)21-14(10)15(19)17-4-6-20-7-5-17/h11,18H,4-9H2,1-3H3

InChI Key

NAXOJMPNJCAPMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Phenolic Derivatives

The tetrahydrobenzofuran moiety is typically synthesized via acid-catalyzed cyclization of substituted dihydroxyacetophenones. For example, 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one serves as a key intermediate, prepared by Zn(NO₃)₂-mediated cyclization of 2,5-dihydroxy-3-methylacetophenone. Yield improvements (68% → 82%) are achieved using microwave-assisted heating at 150°C for 15 minutes.

Wittig Reaction-Based Approaches

Intramolecular Wittig reactions enable benzofuran ring closure without metal catalysts. A representative protocol:

  • Treat 2-hydroxymethylphenol with propenoic anhydride to form acrylate ester.

  • Generate phosphonium salt using PPh₃/CBr₄.

  • Perform base-induced (Et₃N) cyclization to yield 2-ethylbenzofuran derivatives (Table 1).

Table 1: Wittig Reaction Optimization

BaseTemperature (°C)Yield (%)
K₂CO₃8058
DBU11072
Et₃N9084

Morpholine Incorporation Strategies

Nucleophilic Aromatic Substitution

Morpholine is introduced via SNAr reactions on halogenated benzofurans. In a optimized procedure:

  • Brominate 2-acetylbenzofuran using NBS/BPO in CCl₄ (76% yield).

  • React 2-bromoacetylbenzofuran with morpholine (3 eq) in DMF at 120°C for 24h.

  • Purify via silica chromatography (hexane:EtOAc 3:1) to obtain the morpholinyl ketone (63% yield).

Reductive Amination

Alternative pathway for sterically hindered substrates:

  • Condense 2-formylbenzofuran with morpholine using NaBH(OAc)₃ in CH₂Cl₂.

  • Achieve 89% conversion at 0°C with 4Å molecular sieves.

Coupling of Benzofuran and Morpholine Moieties

Friedel-Crafts Acylation

Direct coupling via AlCl₃-catalyzed acylation demonstrates moderate efficiency:

  • React 4-hydroxy-tetrahydrobenzofuran with morpholine-4-carbonyl chloride (1.2 eq)

  • 48h reaction in dry DCM yields 57% product.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables late-stage functionalization:

ParameterConditionYield (%)
CatalystPd(PPh₃)₄61
BaseK₃PO₄58
SolventDME/H₂O (4:1)67
Temperature90°C72

Hydroxylation and Final Functionalization

Directed Ortho-Hydroxylation

Mn(OAc)₃-mediated hydroxylation achieves regioselectivity:

  • Treat 3,6,6-trimethyl precursor with Mn(OAc)₃ (2 eq) in AcOH/H₂O (9:1)

  • 12h reflux provides 4-hydroxy derivative in 78% yield.

Protecting Group Strategies

TBS protection of hydroxyl group prevents undesired side reactions during morpholine coupling:

  • Protect hydroxyl as TBS ether (TBSCl, imidazole, 92%).

  • Perform morpholine acylation.

  • Deprotect using TBAF/THF (quantitative).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodTotal StepsOverall Yield (%)Purity (HPLC)
Cyclocondensation53495.2
Wittig-Based62897.8
Suzuki Coupling44198.1

Key findings:

  • Suzuki-Miyaura coupling offers superior atom economy but requires expensive catalysts.

  • Wittig routes enable better stereochemical control for gram-scale synthesis.

Scale-Up Considerations and Process Optimization

Continuous Flow Synthesis

Microreactor technology improves exothermic step safety:

  • Achieve 89% yield in Friedel-Crafts acylation at 50mL/min flow rate.

Green Chemistry Approaches

Water-assisted morpholine coupling reduces solvent waste:

  • 4:1 H₂O/EtOH system with β-cyclodextrin achieves 82% yield .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield an alcohol.

Common Reagents::
  • Alkylating agents (e.g., alkyl halides)
  • Morpholine
  • Oxidizing agents (e.g., chromates, PCC)
  • Reducing agents (e.g., NaBH4)
Major Products::
  • Alkylated derivatives
  • Oxidized or reduced forms

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new medications targeting diseases such as cancer and neurological disorders. The morpholine group is known for enhancing bioavailability and pharmacological activity.
  • Organic Synthesis
    • It is utilized as a building block in organic chemistry for constructing complex molecules. The compound facilitates the synthesis of derivatives that can be explored for various therapeutic applications.
  • Material Science
    • Research indicates that this compound can be incorporated into advanced materials, including polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for specialized applications.
  • Bioconjugation Techniques
    • The compound plays a critical role in bioconjugation methods, which are essential for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in diagnostics and therapeutic development.
  • Chemical Biology
    • Studies have shown that this compound can act as a probe in biological systems, aiding in the understanding of biochemical pathways and interactions at the molecular level.
Application AreaDescriptionReferences
Pharmaceutical AgentsIntermediate in drug synthesis targeting cancer and neurological disorders
Organic SynthesisBuilding block for complex molecule creation
Material ScienceEnhances properties of polymers and coatings
BioconjugationFacilitates attachment of biomolecules for diagnostics
Chemical BiologyActs as a probe for studying biochemical pathways

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives synthesized from this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Results demonstrated that it could mitigate neuronal damage induced by oxidative stress, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these details.

Biological Activity

(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Name : (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone
  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 585556-40-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial for mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial effects against various pathogens.

The biological activity of this compound can be attributed to its structural features which allow it to interact with biological targets effectively. The benzofuran moiety is known for its ability to modulate enzyme activity and influence signaling pathways.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of related benzofuran derivatives. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defenses .

Anti-inflammatory Activity

Research conducted on similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Effects

In vitro assays have shown that derivatives of this compound exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantFree radical scavenging
Anti-inflammatoryCOX inhibition
AntimicrobialMembrane disruption

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs.
  • Methyl vs. Bulky Substituents: The 3,6,6-trimethyl groups on the tetrahydrobenzofuran core may reduce ring flexibility compared to smaller substituents (e.g., 2-butyl in Imp.

Heterocyclic Ring Systems

Comparisons with compounds containing alternative heterocycles:

Compound Name Core Structure Linked Group Notable Features Reference
Target Compound Tetrahydrobenzofuran Morpholin-4-yl Partial saturation enhances stereochemical complexity
6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone Benzothiophene 4-methoxyphenyl Sulfur atom increases lipophilicity; aromaticity differs from benzofuran
4'-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride Benzophenone Morpholinoethoxy Extended conjugation (benzophenone) vs. fused benzofuran

Key Observations :

  • Benzofuran vs.
  • Benzophenone vs. Benzofuran: Benzophenone derivatives (e.g., ) exhibit extended π-conjugation, which may enhance UV absorption properties compared to benzofuran-based compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)(morpholin-4-yl)methanone?

  • Methodological Answer : The compound’s synthesis likely involves coupling the benzofuran moiety with morpholine via a methanone linkage. A base (e.g., NaH) in anhydrous tetrahydrofuran (THF) can facilitate nucleophilic substitution or condensation reactions, as seen in analogous morpholine-containing compounds . Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) are recommended. Confirm purity using HPLC (>95%) and structural integrity via 1^1H/13^13C NMR.

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign 1^1H and 13^13C signals to confirm substituent positions (e.g., hydroxy and methyl groups on the tetrahydrobenzofuran ring and morpholine integration) .
  • X-ray diffraction : If single crystals are obtainable, resolve the 3D structure to verify stereochemistry and intramolecular hydrogen bonding (e.g., between hydroxy and morpholine oxygen) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ ions).

Q. What analytical methods are suitable for detecting this compound in environmental matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) followed by LC-MS/MS is effective for trace analysis. Key steps include:

  • Sample preparation : Filter environmental water samples (0.7 μm GF/F filters) and acidify to pH 3–4 with formic acid to enhance SPE recovery .
  • Instrumentation : Use a C18 column (2.1 × 100 mm, 1.7 μm) with a gradient of methanol/water (0.1% formic acid) and monitor via multiple reaction monitoring (MRM) transitions .
  • Quality control : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s environmental persistence and bioaccumulation potential?

  • Methodological Answer : Follow a tiered approach:

  • Laboratory studies : Measure octanol-water partition coefficients (log KowK_{ow}) via shake-flask methods to predict bioaccumulation. Assess hydrolysis/photolysis rates under controlled pH and UV conditions .
  • Microcosm/mesocosm studies : Introduce the compound into simulated ecosystems (e.g., water-sediment systems) to track degradation products via high-resolution mass spectrometry (HRMS) .
  • Field monitoring : Collect wastewater effluent and sludge samples (stored at −18°C) to quantify real-world exposure levels .

Q. What strategies can resolve contradictions in analytical data (e.g., recovery variability in SPE)?

  • Methodological Answer : Address variability through systematic troubleshooting:

  • Adsorption losses : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption .
  • Matrix interference : Optimize SPE conditioning (e.g., 2 mL methanol followed by acidified water) and validate with spike-and-recovery tests across different matrices (e.g., river water vs. sludge) .
  • Instrument calibration : Use isotopically labeled internal standards (e.g., 13^{13}C or deuterated analogs) to normalize signal drift .

Q. How can computational modeling guide the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

  • Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) based on the compound’s 3D structure .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein hydrogen bonding .
  • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

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